![molecular formula C17H26N2O3 B248270 N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide](/img/structure/B248270.png)
N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide, also known as Dimebon, is a small molecule drug that was initially developed as an antihistamine. However, recent studies have shown that it has potential therapeutic effects for other conditions, including Alzheimer's disease, Huntington's disease, and depression.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide is not fully understood. However, it is thought to work through multiple mechanisms, including inhibition of NMDA receptors, modulation of mitochondrial function, and regulation of calcium homeostasis. These mechanisms are believed to contribute to the neuroprotective and neurorestorative effects of N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to have various biochemical and physiological effects. In animal models, N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to improve mitochondrial function, reduce oxidative stress, and increase brain-derived neurotrophic factor (BDNF) levels. In clinical trials, N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to improve cognitive function, reduce behavioral symptoms, and improve quality of life in Alzheimer's disease patients.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. Additionally, N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has a relatively low toxicity profile, making it a safer option for use in animal models and clinical trials. However, one limitation of using N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide in lab experiments is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Future Directions
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide. One direction is to further investigate its mechanism of action, particularly its effects on mitochondrial function and calcium homeostasis. Another direction is to explore its potential therapeutic effects for other conditions, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, further clinical trials are needed to determine the long-term safety and efficacy of N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide in treating Alzheimer's disease and other conditions.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylpiperidine in the presence of propanoyl chloride. The resulting product is then purified through recrystallization. The yield of this synthesis method is approximately 40%.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been extensively studied for its potential therapeutic effects on Alzheimer's disease, Huntington's disease, and depression. In Alzheimer's disease, N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to improve cognitive function and reduce behavioral symptoms in animal models and clinical trials. In Huntington's disease, N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to improve motor function and reduce neuronal death in animal models. In depression, N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to have antidepressant effects in animal models.
properties
Product Name |
N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide |
---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-13-5-4-9-19(12-13)10-8-17(20)18-15-7-6-14(21-2)11-16(15)22-3/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,18,20) |
InChI Key |
XNZMSJFORAKRDV-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.